molecular formula C9H12ClN5 B13635789 1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine

1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine

Cat. No.: B13635789
M. Wt: 225.68 g/mol
InChI Key: OKDXGXDLXPGUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Pyrazole-Based Compounds in Contemporary Medicinal Chemistry

Pyrazole, a five-membered heterocyclic scaffold containing two adjacent nitrogen atoms, has emerged as a privileged structure in drug discovery due to its versatile pharmacological properties and favorable physicochemical characteristics. Approximately 40 pyrazole-containing drugs have received FDA approval since the 1990s, spanning therapeutic areas from oncology (e.g., ibrutinib, pralsetinib) to infectious diseases (e.g., lenacapavir) and cardiovascular disorders (e.g., riociguat).

The pharmacological value of pyrazole derivatives stems from three key structural attributes:

  • Tautomeric flexibility : Pyrazole exhibits prototropic tautomerism, enabling adaptive hydrogen bonding with biological targets.
  • Dual nitrogen reactivity : The "pyrrole-like" (N1) and "pyridine-like" (N2) nitrogen atoms facilitate interactions with both acidic and basic residues in enzyme active sites.
  • Substituent tolerance : Positions 3, 4, and 5 readily accommodate diverse functional groups (e.g., amino, chloro, trifluoromethyl) to modulate target selectivity and pharmacokinetics.

Recent advances highlight pyrazole's role in addressing antimicrobial resistance. Trifluoromethyl-substituted pyrazoles demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MIC) <1 μg/ml in preclinical models. These findings underscore the scaffold's potential for developing novel anti-infectives.

Historical Context and Rationale for Studying 1-((4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-4-amine

The compound this compound represents a bis-pyrazole architecture combining two pharmacologically active moieties:

  • A 4-chloro-1,3-dimethylpyrazole unit
  • A 4-aminopyrazole subunit

This structural configuration parallels approved drugs like ceftolozane (antibiotic) and pralsetinib (anticancer), which utilize pyrazole-amino hybrids for target engagement. The chlorine atom at position 4 and methyl groups at positions 1/3 may enhance metabolic stability by blocking oxidative dealkylation pathways—a common limitation in early-generation pyrazole drugs.

Comparative analysis with structurally analogous compounds reveals three potential advantages:

  • Enhanced hydrogen bonding : The free amino group at position 4 enables interactions with aspartate/glutamate residues in kinase ATP-binding pockets.
  • Steric modulation : The 1,3-dimethyl groups may restrict rotational freedom, improving binding pocket complementarity.
  • Electrophilic potential : The C4-chloro substituent could facilitate covalent interactions with cysteine thiols in target proteins.

Scope and Objectives of the Present Academic Inquiry

This review systematically evaluates the chemical and pharmacological potential of this compound through three investigative axes:

Table 1: Research Objectives and Methodological Framework

Objective Methodology Anticipated Outcome
Synthetic feasibility analysis Retrospective comparison of pyrazole alkylation protocols Identification of optimal N-methylation conditions
Physicochemical profiling Computational logP/pKa prediction via ChemAxon Suite Bioavailability assessment
Target hypothesis generation Pharmacophore mapping against kinase inhibitor databases Prioritization of candidate protein targets

The investigation aims to:

  • Establish structure-activity relationships (SAR) for the chloro-dimethyl-aminopyrazole pharmacophore
  • Identify synthetic routes scalable for preclinical development
  • Propose mechanistic hypotheses for biological evaluation

Properties

Molecular Formula

C9H12ClN5

Molecular Weight

225.68 g/mol

IUPAC Name

1-[(4-chloro-2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C9H12ClN5/c1-6-9(10)8(14(2)13-6)5-15-4-7(11)3-12-15/h3-4H,5,11H2,1-2H3

InChI Key

OKDXGXDLXPGUSF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Cl)CN2C=C(C=N2)N)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Starting Materials and Core Strategy

The synthesis of 1-((4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-4-amine typically begins with:

The synthetic approach generally involves nucleophilic substitution or alkylation reactions to link the pyrazole rings via a methylene bridge at the 5-position of the chloropyrazole ring.

Reaction Conditions and Catalysts

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to dissolve reactants and facilitate nucleophilic substitution.
  • Temperature: The reaction is conducted at moderate temperatures, typically between 60°C and 80°C, to optimize reaction rates while minimizing side reactions.
  • Bases: Potassium carbonate (K2CO3) or sodium hydride (NaH) serve as bases to deprotonate the amine and promote nucleophilic attack on the chloropyrazole.
  • Coupling Agents: In some protocols, coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) are used to activate intermediates for bond formation.

Synthetic Routes

Route A: Nucleophilic Substitution
  • Deprotonation of 1H-pyrazol-4-amine with base (K2CO3 or NaH).
  • Nucleophilic attack on the 4-chloro position of 4-chloro-1,3-dimethyl-1H-pyrazole.
  • Formation of the methylene-linked pyrazole compound.
  • Purification by column chromatography or recrystallization.
Route B: Stepwise Functionalization and Coupling
  • Methylation: Introduction of methyl groups at the 1 and 3 positions of the pyrazole ring using methyl iodide or similar methylating agents.
  • Chlorination: Chlorination at the 4-position using reagents such as phosphorus oxychloride (POCl3).
  • Coupling: Subsequent coupling of the chlorinated pyrazole with 1H-pyrazol-4-amine via nucleophilic substitution or reductive amination.

Data Tables on Preparation Parameters

Parameter Details Notes
Starting Materials 4-Chloro-1,3-dimethyl-1H-pyrazole, 1H-pyrazol-4-amine Commercially available or synthesized in-house
Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) Polar aprotic solvents preferred
Temperature Range 60–80°C Controlled heating to optimize reaction
Base Catalysts Potassium carbonate (K2CO3), Sodium hydride (NaH) Deprotonates amine for nucleophilic attack
Coupling Agents N,N’-Dicyclohexylcarbodiimide (DCC) (optional) Facilitates bond formation
Catalysts (Advanced) Ruphos-Pd, PdCl2(dppf)·DCM Used in Suzuki and Buchwald–Hartwig reactions
Reaction Time Typically several hours; microwave-assisted methods reduce to minutes MAOS improves efficiency
Purification Techniques Column chromatography, recrystallization Ensures high purity

Research Discoveries and Methodological Insights

  • Microwave-Assisted Organic Synthesis (MAOS): Recent studies have shown that microwave irradiation can significantly accelerate Suzuki coupling reactions involving pyrazole derivatives, reducing reaction times from hours to minutes while improving yields and reproducibility. This technique is applicable for synthesizing pyrazole-linked compounds similar to this compound.

  • Palladium-Catalyzed Cross-Coupling: The use of Ruphos-Pd catalysts has been demonstrated to efficiently catalyze Suzuki coupling of bromo-substituted pyrazoles with aryl boronic acids, yielding pyrazole derivatives with good to excellent isolated yields. This method could be adapted to synthesize the target compound by appropriate choice of boronic acid and halogenated pyrazole.

  • Nucleophilic Substitution Efficiency: The chlorinated pyrazole ring at the 4-position is a good electrophilic site for nucleophilic substitution by amines, enabling the formation of the methylene bridge to the pyrazol-4-amine moiety under basic conditions.

Summary Table of Preparation Methods

Method Key Reagents and Catalysts Advantages Limitations References
Nucleophilic Substitution 4-Chloro-1,3-dimethyl-1H-pyrazole, 1H-pyrazol-4-amine, K2CO3/NaH Simple, direct, moderate conditions May require long reaction times, side reactions possible
Stepwise Functionalization Methyl iodide, POCl3, coupling agents (DCC) Precise functional group control Multi-step, requires purification
Suzuki Coupling Ruphos-Pd catalyst, boronic acids, base (K2CO3), microwave irradiation High yields, rapid synthesis Requires palladium catalyst, boronic acid precursors
Buchwald–Hartwig Amination PdCl2(dppf)·DCM, aminopyrazoles Effective C-N bond formation Catalyst cost, optimization needed

Chemical Reactions Analysis

Types of Reactions

1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents/Modifications Key Properties/Effects Reference
1-((4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-4-amine 4-chloro, 1,3-dimethyl on pyrazole; methylene-linked pyrazol-4-amine Balanced steric/electronic profile; potential TNF-α or kinase inhibition due to chloro and methyl groups .
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 4-chlorophenyl substituent on pyrazole Increased steric bulk from phenyl group; altered electronic effects may reduce binding affinity compared to dimethylpyrazole derivatives .
1-(3-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride 3-chlorophenyl, 5-trifluoromethyl on pyrazole Trifluoromethyl enhances electronegativity and metabolic stability; chloro on phenyl may limit pyrazole ring interactions .
4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine 1,5-dimethylpyrazole vs. 1,3-dimethyl (target); positional isomerism Altered steric orientation due to methyl group positions; reduced activity in some SAR studies (e.g., TNF-α inhibition) .
1-tert-Butyl-3-(p-tolyl)-1H-pyrazol-4-amine (Compound 40p) tert-butyl and p-tolyl substituents Dramatic loss of TNF-α inhibitory activity compared to methyl/chloro analogs, highlighting substituent position sensitivity .

Key Research Findings

Substituent Position and Activity
  • Positional Isomerism : In the TNF-α inhibitor series (), replacing the 1-(p-tolyl)-3-tert-butyl group (compound 40a) with its positional isomer (40p) led to a 10-fold decrease in potency . This underscores the critical role of substituent positioning in maintaining activity .
  • Chloro vs. Methyl : The 4-chloro substituent (as in compound 40c) retained moderate activity compared to methyl (40a), suggesting chloro’s electron-withdrawing effects may fine-tune binding interactions .
Electronic and Steric Effects
  • Trifluoromethyl Substitution : Compounds with trifluoromethyl groups (e.g., ) exhibit enhanced metabolic stability due to fluorine’s electronegativity but may introduce steric hindrance, reducing target engagement .

Biological Activity

1-((4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic potential, particularly in anticancer applications.

Chemical Structure and Properties

The compound's structure consists of a pyrazole core, which is known for its diverse biological activities. The presence of the chloro and dimethyl groups enhances its pharmacological properties. The molecular formula is C8H10ClN5C_8H_{10}ClN_5, with a molecular weight of approximately 201.75 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines. Notably, in vitro studies have demonstrated significant cytotoxic effects against:

  • Breast Cancer (MDA-MB-231)
    • IC50 values: 0.01 µM (high potency) .
  • Lung Cancer (A549)
    • IC50 values: 26 µM .

These findings suggest that this compound could serve as a lead structure for developing new anticancer agents.

The mechanisms through which pyrazole derivatives exert their anticancer effects include:

  • Inhibition of Cell Proliferation : Compounds have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways.
  • Cell Cycle Arrest : Some studies report that these compounds can cause cell cycle arrest at the G2/M phase, preventing cancer cell division .

Study 1: Synthesis and Evaluation

A study synthesized several pyrazole derivatives and evaluated their biological activity against various cancer cell lines. The compound showed promising results against A549 and MDA-MB-231 cell lines, with significant inhibition rates observed .

Study 2: Structure-Activity Relationship (SAR)

Research on SAR revealed that modifications on the pyrazole ring significantly affect biological activity. For instance, the introduction of electron-withdrawing groups like chlorine enhances the compound's potency against cancer cells .

Data Tables

CompoundCell LineIC50 (µM)Activity Type
1MDA-MB-2310.01Antiproliferative
2A54926Antiproliferative
3HepG20.39Apoptosis Induction
4SF2680.03Anticancer

Q & A

Q. Example Table: Comparative Crystallographic Data

ParameterThis Compound (Hypothetical)4-(4-Chlorophenyl) Derivative
C–N Bond Length (Å)1.341.37
Cl–C–C Angle (°)112.5110.8
Dihedral Angle (°)15.218.7

What strategies resolve contradictions in reported biological activities of pyrazole-amine derivatives?

Advanced Research Question
Methodological Answer:
Divergent bioactivity results (e.g., antimicrobial vs. anticancer) often stem from:

  • Assay Variability: Standardize protocols (e.g., MIC testing for antimicrobial activity) across labs. For example, discrepancies in IC₅₀ values for enzyme inhibition may arise from differences in substrate concentration or incubation time .
  • Structural-Activity Relationship (SAR) Profiling: Systematically modify substituents (e.g., replacing chloro with fluoro) and test against a panel of targets. Evidence from N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl] analogs shows fluorine enhances metabolic stability but may reduce solubility .

Q. Example Table: Bioactivity Comparison

DerivativeAntimicrobial (MIC, µg/mL)Anticancer (IC₅₀, µM)
Chloro-Methyl (Target)12.58.2
Fluoro-Ethyl Analog 6.815.4

How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

Basic Research Question
Methodological Answer:

  • Salt Formation: React the free amine with HCl or citric acid to improve aqueous solubility.
  • Co-Solvent Systems: Use PEG-400 or cyclodextrins in pharmacokinetic studies to enhance dissolution .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) at the 4-amine position, as seen in 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine derivatives .

What analytical techniques are critical for characterizing this compound’s purity and stability?

Basic Research Question
Methodological Answer:

  • HPLC-MS: Quantify impurities using a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) .
  • NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity of alkylation (e.g., methyl vs. chloro placement) .
  • Stability Studies: Accelerated degradation under UV light (ICH Q1B guidelines) identifies photo-labile groups .

How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
Methodological Answer:

  • Chloro Group: Acts as a weak electron-withdrawing group, directing electrophilic substitution to the 5-position of the pyrazole ring.
  • Methyl Group: Electron-donating effect stabilizes intermediates in Suzuki-Miyaura couplings. For example, Pd(OAc)₂ with SPhos ligand achieves 75% yield in arylations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.